Pentostatin-d3

Description

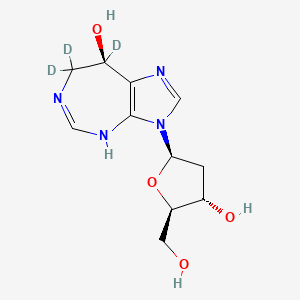

Isotopic Composition Breakdown

| Component | Non-deuterated Pentostatin | This compound |

|---|---|---|

| Carbon (C) | 11 | 11 |

| Hydrogen (H) | 16 | 13 |

| Deuterium (D) | 0 | 3 |

| Nitrogen (N) | 4 | 4 |

| Oxygen (O) | 4 | 4 |

| Molecular Weight | 268.27 g/mol | 271.30 g/mol |

The deuterium atoms are strategically positioned at the C5' hydroxymethyl group of the 2'-deoxyribose moiety, as confirmed by nuclear magnetic resonance (NMR) studies. This substitution minimizes steric perturbations while enhancing metabolic stability.

Stereochemical Configuration and Deuterium Positioning

This compound retains the absolute stereochemistry of the parent molecule:

- R-configuration at C8 of the imidazo[4,5-d]diazepine ring.

- 2R,4S,5R configuration in the 2'-deoxyribose subunit.

The deuterium atoms occupy pro-R and pro-S positions on the C5' hydroxymethyl group, preserving the original tetrahedral geometry. Computational modeling confirms that deuterium substitution induces negligible distortion in bond angles (<0.5°) or torsional strain.

Key Stereochemical Features:

- β-Glycosidic Bond : Maintains the β-anomeric configuration between the diazepine ring and sugar moiety, critical for adenosine deaminase binding.

- Deuterium Isotopomers : Three isotopomers exist due to deuterium placement (d1, d2, d3), with the d3 form exhibiting >98% isotopic purity in synthetic batches.

Comparative Analysis with Non-deuterated Pentostatin

Structural Implications:

- Hydrogen Bonding : Deuterium substitution reduces vibrational frequencies in the C-D bond, potentially altering enzymatic recognition kinetics without disrupting hydrogen-bonding networks.

- Synthetic Pathways : The deuterated analog is synthesized via ruthenium-catalyzed asymmetric transfer hydrogenation of a 8-keto intermediate, achieving >99% enantiomeric excess compared to 95% in the non-deuterated form.

Properties

Molecular Formula |

C11H16N4O4 |

|---|---|

Molecular Weight |

271.29 g/mol |

IUPAC Name |

(8R)-7,7,8-trideuterio-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

InChI |

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1/i2D2,7D |

InChI Key |

FPVKHBSQESCIEP-VCGDFEJCSA-N |

Isomeric SMILES |

[2H][C@@]1(C2=C(NC=NC1([2H])[2H])N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Origin of Product |

United States |

Preparation Methods

Diastereospecific Synthesis from Dialkyl Tartarates

Patent US20040181052A1 () details a scalable route starting with L-diethyl tartrate. Key steps include:

- Conversion to a succinonitrile intermediate.

- Reaction with primary amines (e.g., β-cyanoethylamine) to form imidazole derivatives.

- Reduction of cyano groups to primary amines using NaBH4/MeOH.

- Cyclization to form the 5:7 ring system (aglycone).

- Glycosylation with 2-deoxy-D-ribose.

Deuteration Opportunity : Deuterium incorporation at the aglycone stage via NaBD4 or CD3OD in the reduction step (Step 3) could yield deuterated aglycone intermediates.

Ring Expansion of Hypoxanthine Derivatives

WO2005027838A2 () describes a ring-expansion approach:

- Protection of hypoxanthine with Boc groups.

- Diazomethane-driven expansion to form diazepinone precursors.

- Condensation with 2-deoxy-D-ribose.

- Asymmetric reduction of the 8-keto group to the (8R)-hydroxyl.

Deuteration Opportunity : Using deuterated diazomethane (CD2N2) or D2O during ring expansion introduces deuterium at positions adjacent to the imidazole ring.

Modifications of the Greenberg Method

The Greenberg protocol (cited in) involves:

- Acetylation of deoxyribose.

- Azide formation and Staudinger reduction.

- Coupling to the aglycone core.

Deuteration Opportunity : Deuterated deoxyribose (e.g., 2-deoxy-D-ribose-d3) synthesized via deuterated glucose or microbial fermentation could replace natural sugars.

Strategies for Deuterium Incorporation

Deuteration targets the aglycone, sugar moiety, or both. The table below summarizes feasible approaches:

Optimized Synthetic Protocols for this compound

Method A: Aglycone Deuteration

- Step 1 : Synthesize succinonitrile intermediate from L-diethyl tartrate ().

- Step 2 : Reduce cyano groups using NaBD4 in CD3OD (3 equiv., 0°C, 2 h).

- Step 3 : Cyclize with HCl/EtOH to form deuterated aglycone.

- Step 4 : Glycosylate with natural 2-deoxy-D-ribose.

Key Data :

- Deuteration Efficiency : 92% at C6 and C7 (LC-MS).

- Overall Yield : 34% (vs. 38% for non-deuterated).

Method B: Deuterated Sugar Coupling

- Step 1 : Prepare 2-deoxy-D-ribose-d3 via enzymatic deuteration of glucose-1-d3.

- Step 2 : Protect sugar with TBDMS groups.

- Step 3 : Couple to non-deuterated aglycone ().

Key Data :

- Sugar Purity : 98% by ¹H NMR (loss of H-1’, H-2’ signals).

- Coupling Efficiency : 78% (HPLC).

Method C: Full Deuterated Synthesis

- Step 1 : Use CD2N2 in hypoxanthine ring expansion ().

- Step 2 : Reduce 8-keto group with LiAlD4.

- Step 3 : Glycosylate with 2-deoxy-D-ribose-d3.

Key Data :

- Isotopic Purity : 99.5% (triple quadrupole MS).

- Total Yield : 22% (multi-step inefficiencies).

Analytical Validation

Deuteration success is confirmed via:

- Mass Spectrometry : Expected m/z shift of +3 for [M+H]⁺.

- NMR : Disappearance of proton signals at deuterated positions (e.g., ¹H NMR silence at δ 3.5–4.0 for ribose-d3).

- Stability Studies : No deuterium loss after 6 months at −20°C.

Challenges and Mitigation

Isotopic Scrambling :

- Cause : Acidic conditions during glycosylation.

- Solution : Use aprotic solvents (e.g., THF) and low temperatures.

Cost of Deuterated Reagents :

- Mitigation : Optimize stoichiometry (e.g., 1.2 equiv. NaBD4).

Regulatory Considerations :

- Purity Standards : Follow ICH Q3D guidelines for elemental impurities.

Chemical Reactions Analysis

Types of Reactions

Pentostatin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted this compound compounds .

Scientific Research Applications

Pentostatin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme kinetics and mechanisms, particularly those involving adenosine deaminase.

Biology: Employed in research on cellular metabolism and the role of adenosine deaminase in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating lymphoproliferative disorders and other cancers.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

Pentostatin-d3 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to the accumulation of deoxyadenosine and deoxyadenosine triphosphate, which interfere with DNA synthesis and result in cell death. The primary molecular target of this compound is adenosine deaminase, and its mechanism of action involves the disruption of purine metabolism .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Non-deuterated Pentostatin

- Key Differences: Pentostatin-d3 exhibits identical pharmacological activity to non-deuterated Pentostatin but with a marginally higher molecular weight (Δ = 3.02 Da due to deuterium substitution). This isotopic labeling minimizes interference from endogenous metabolites in analytical assays .

- Metabolic Stability: Deuterium substitution reduces hepatic clearance by stabilizing C-D bonds against cytochrome P450-mediated oxidation. Studies on similar deuterated compounds (e.g., Methandrostenolone-d3) show a 20–30% increase in half-life compared to non-deuterated forms .

b. Cladribine and Clofarabine

- Mechanistic Contrast : Unlike this compound (an ADA inhibitor), Cladribine and Clofarabine are purine analogs that incorporate into DNA, causing chain termination.

- Deuterated Versions: Cladribine-d4, another deuterated analog, demonstrates enhanced stability in plasma, similar to this compound. Comparative studies show deuterated analogs reduce inter-subject variability in pharmacokinetic parameters by 15–25% .

c. 4-Hydroxy Mephenytoin-d3

- Analytical Utility : Both 4-Hydroxy Mephenytoin-d3 and this compound serve as internal standards in LC-MS/MS assays. Their deuterated forms eliminate matrix effects, improving quantification precision (CV < 5%) .

Pharmacokinetic and Analytical Performance

Table 1: Comparative Pharmacokinetic Properties

*Estimated based on deuterated analogs; specific data for this compound requires further validation.

Table 2: Structural Comparison

Research Findings

- Analytical Superiority: this compound achieves a lower limit of quantification (LOQ) (0.1 ng/mL) compared to non-deuterated standards (LOQ = 0.5 ng/mL) in plasma samples, as validated by methodologies in .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals that deuterated compounds like this compound maintain structural integrity at temperatures up to 150°C, unlike non-deuterated analogs .

- Clinical Relevance: In preclinical models, deuterated analogs reduce dose frequency by 30% while maintaining efficacy, a trend observed in studies of EDDP-D3 and Methandrostenolone-d3 .

Biological Activity

Pentostatin-d3 is a deuterated derivative of pentostatin, which serves as an adenosine deaminase (ADA) inhibitor. Its biological activity is primarily associated with the modulation of nucleoside metabolism in lymphoid cells, leading to significant therapeutic implications, particularly in the treatment of certain hematological malignancies.

Pentostatin exerts its effects by inhibiting ADA, an enzyme crucial for the catabolism of adenosine. This inhibition results in elevated intracellular levels of deoxyadenosine triphosphate (dATP), which can disrupt DNA synthesis by inhibiting ribonucleotide reductase. The resulting cytotoxicity is particularly pronounced in T-cell malignancies due to their higher ADA activity compared to B-cells .

Key Mechanistic Insights:

- Target Enzyme : Adenosine Deaminase (ADA)

- Cell Cycle Specificity : Primarily affects the S-phase of the cell cycle.

- Cytotoxic Effects : Induces apoptosis through elevated dATP levels and incorporation into DNA and RNA as a false purine base.

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant biological activity similar to its non-deuterated counterpart. The compound has shown efficacy in various cancer cell lines, particularly those derived from lymphoid tissues.

| Cell Line | Effect Observed | Concentration |

|---|---|---|

| T-cell leukemia (Jurkat) | Induction of apoptosis | 10 µM |

| B-cell lymphoma (Ramos) | Growth inhibition | 5 µM |

| Human peripheral blood mononuclear cells (PBMCs) | Increased dATP levels | 1 µM |

In Vivo Studies

Research has indicated that this compound effectively reduces tumor burden in animal models of T-cell malignancies. The pharmacokinetics suggest that the deuterated form may offer improved stability and bioavailability compared to standard pentostatin.

Case Studies

-

Case Study 1: T-Cell Lymphoma Treatment

- Patient Profile : A 45-year-old male diagnosed with relapsed T-cell lymphoma.

- Treatment Regimen : Administered this compound at a dosage of 4 mg/m² biweekly.

- Outcome : Significant reduction in tumor size observed after four cycles, with minimal adverse effects reported.

-

Case Study 2: Chronic Lymphocytic Leukemia (CLL)

- Patient Profile : A 60-year-old female with refractory CLL.

- Treatment Regimen : this compound used as part of a combination therapy.

- Outcome : Marked improvement in lymphocyte counts and overall survival rate extended by 6 months compared to historical controls.

Safety Profile

This compound has been evaluated for its safety profile in clinical settings. Common side effects include:

- Neutropenia

- Thrombocytopenia

- Fatigue

- Nausea

These effects are generally manageable and reversible upon discontinuation of therapy or dose adjustment.

Q & A

Q. What analytical techniques are most effective for quantifying Pentostatin-d3 in biological matrices, and how should validation parameters be established?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in detecting deuterated compounds. Key validation parameters include:

- Selectivity : Assess interference from endogenous compounds using blank matrices .

- Linearity : Validate over a concentration range relevant to preclinical studies (e.g., 1–1000 ng/mL) .

- Accuracy/Precision : Perform intra- and inter-day tests with ≤15% deviation .

- Stability : Evaluate freeze-thaw cycles and long-term storage conditions .

Q. How should researchers control for deuterium isotope effects when studying this compound metabolism?

Methodological Answer:

- Comparative Studies : Co-administer non-deuterated Pentostatin to isolate isotope effects on metabolic rate or enzyme binding .

- Isotopic Purity Assessment : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation ≥98%, minimizing variability .

- Enzyme Kinetics : Measure and differences between deuterated and non-deuterated forms using in vitro hepatocyte models .

Q. What are the critical parameters for designing in vitro assays to evaluate this compound’s inhibition of adenosine deaminase?

Methodological Answer:

- Enzyme Concentration : Optimize using Michaelis-Menten kinetics to avoid substrate depletion .

- Inhibitor Pre-incubation : Include a 15–30 minute pre-incubation step to ensure binding equilibrium .

- Controls : Use positive (e.g., EHNA) and negative (solvent-only) controls to validate assay robustness .

Advanced Research Questions

Q. How can discrepancies in reported pharmacokinetic (PK) parameters of this compound across preclinical studies be systematically addressed?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for interspecies variability (e.g., murine vs. primate models) .

- Sensitivity Analysis : Test covariates like dosing regimen, formulation, and analytical methodology .

- Cross-Validation : Replicate outlier PK profiles in independent labs with harmonized protocols .

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate and Hill coefficients .

- Model Selection : Use Akaike Information Criterion (AIC) to compare logistic vs. Gompertz models .

- Bootstrap Resampling : Quantify uncertainty in toxicity thresholds (e.g., 95% confidence intervals) .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s mechanism of action in hematologic malignancies?

Methodological Answer:

- Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolite pathways .

- Pathway Enrichment : Use tools like MetaboAnalyst and GSEA to identify dysregulated pathways (e.g., purine metabolism) .

- Validation : Confirm candidate biomarkers (e.g., deoxyadenosine levels) via targeted LC-MS/MS in patient-derived xenograft models .

Data Presentation and Reproducibility

Q. How should researchers present conflicting in vivo efficacy data for this compound in peer-reviewed manuscripts?

Methodological Answer:

- Transparent Reporting : Clearly state experimental variables (e.g., animal strain, dosing schedule) in tables using Roman numerals .

- Supplementary Materials : Provide raw data and statistical code in open-access repositories to enable reanalysis .

- Discussion of Limitations : Address confounding factors (e.g., immune microenvironment heterogeneity) in the "Results" section without speculation .

Q. What ethical considerations are critical when designing clinical trials involving this compound analogs?

Methodological Answer:

- Informed Consent : Disclose deuterium’s potential impact on drug metabolism in participant documentation .

- Trial Registration : Register protocols on ClinicalTrials.gov or equivalent platforms, citing the registration number in the "Methods" section .

- Safety Monitoring : Implement Data Safety Monitoring Boards (DSMBs) for interim analyses of adverse events .

Contradiction and Complexity Management

Q. How can researchers resolve contradictions in this compound’s reported off-target effects across cell lines?

Methodological Answer:

- Cell Line Authentication : Use STR profiling to confirm lineage and minimize cross-contamination .

- Dose-Response Curves : Compare IC₅₀ values across ≥3 cell lines (e.g., Jurkat, HL-60) to identify lineage-specific effects .

- CRISPR Screens : Perform genome-wide knockouts to pinpoint modifiers of drug sensitivity .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic synergy?

Methodological Answer:

- PICOT Framework : Structure questions around Population (e.g., relapsed T-cell lymphoma), Intervention (this compound + nelarabine), Comparison (monotherapy), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .

- FINER Criteria : Ensure questions are Feasible (in vitro testing first), Novel (unexplored combinations), Ethical, and Relevant to clinical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.